molecular formula C20H20N4O3S2 B2687064 N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1207025-99-7

N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide

Cat. No. B2687064
M. Wt: 428.53
InChI Key: AJLXCSOPNGCVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism :A study on the disposition and metabolism of a related compound, SB-649868, highlights its pharmacokinetics and metabolism in humans. SB-649868, an orexin receptor antagonist, showed extensive metabolism with principal elimination via feces, indicating significant hepatic involvement and potential for studying drug elimination pathways (Renzulli et al., 2011).

Antipsychotic Potential :Research into ST2472, a novel antipsychotic, demonstrates the potential of such compounds in modulating psychiatric disorders. The study focused on its effects on prepulse inhibition, a model for studying antipsychotic activity, suggesting utility in exploring new treatments for schizophrenia and related conditions (Lombardo et al., 2009).

Repellent Efficacy :A field evaluation of repellents including a piperidine derivative against mosquito and black fly species showcases the application of such compounds in public health for vector control. This study provides insights into the development of effective repellent formulations (Debboun et al., 2000).

Anxiolytic Effects :Investigations into arylpiperazine derivatives for their anxiolytic-like effects point to the exploration of novel compounds for treating anxiety disorders. The study examined the impact on GABAergic and 5-HT systems, crucial targets for anxiolytic drugs, indicating the compound's potential in psychiatric drug development (Kędzierska et al., 2019).

Metabolism and Disposition in Humans :The metabolism and disposition of venetoclax, a B-cell lymphoma-2 inhibitor, in humans, were characterized, revealing extensive hepatic metabolism and fecal elimination. Such studies are crucial for understanding the pharmacokinetics and optimizing dosing regimens for targeted cancer therapies (Liu et al., 2017).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-28-16-3-2-4-17-18(16)22-20(29-17)24-9-7-23(8-10-24)19(25)21-13-5-6-14-15(11-13)27-12-26-14/h2-6,11H,7-10,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLXCSOPNGCVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.